

Application Note: Interpreting the Mass Spectrum of Dipropyl Disulfide

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Compound of Interest

Compound Name: *Dipropyl disulfide*

Cat. No.: *B1195908*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipropyl disulfide (C₆H₁₄S₂) is a volatile sulfur compound and a significant flavor component in many foods, such as onions and garlic from the Allium genus.^[1] Its detection and accurate identification are crucial in various fields, including food science, environmental analysis, and metabolomics. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a primary analytical technique for this purpose.^{[2][3]} This document provides a detailed guide to interpreting the electron ionization (EI) mass spectrum of **dipropyl disulfide** and outlines a standard protocol for its analysis.

Mass Spectrometry Analysis of Dipropyl Disulfide

Under electron ionization, **dipropyl disulfide** undergoes characteristic fragmentation, yielding a distinct mass spectrum that allows for its unambiguous identification.^[4] The molecule's structure, featuring a disulfide bond (S-S) and two propyl chains, dictates the fragmentation pathways.

Fragmentation Pattern

The molecular ion ([M]^{•+}) of **dipropyl disulfide** is observed at a mass-to-charge ratio (m/z) of 150.^[1] The fragmentation is dominated by cleavages around the sulfur atoms and along the alkyl chains. Key fragmentation events include:

- Cleavage of the S-S bond: This is a common fragmentation pathway for disulfides.
- Cleavage of C-S bonds: This leads to the formation of propyl and propylthio fragments.
- Cleavage within the propyl chains: This results in the loss of smaller alkyl fragments and the formation of various smaller ions.

Key Fragment Ions

The EI mass spectrum of **dipropyl disulfide** is characterized by several key ions. The most abundant ions and their proposed structures are essential for positive identification.

m/z	Proposed Fragment	Relative Abundance (%)
150	[CH ₃ CH ₂ CH ₂ SSCH ₂ CH ₂ CH ₃] ^{•+} (Molecular Ion)	~36
108	[CH ₃ CH ₂ CH ₂ SSH] ⁺	~28
75	[CH ₃ CH ₂ CH ₂ S] ⁺	Moderate
43	[CH ₃ CH ₂ CH ₂] ⁺ (Propyl Cation)	100 (Base Peak)
41	[C ₃ H ₅] ⁺	~32

Data sourced from NIST Mass Spectrometry Data Center and PubChem.

The base peak at m/z 43 corresponds to the propyl cation ([C₃H₇]⁺), indicating the facile cleavage of the C-S bond. The presence of a significant molecular ion peak at m/z 150 is crucial for determining the molecular weight. The ion at m/z 108 is characteristic of the cleavage of a propyl group from the molecular ion, followed by a hydrogen rearrangement.

Experimental Protocols

Protocol: GC-MS Analysis of Volatile Sulfur Compounds

This protocol outlines a general method for the analysis of **dipropyl disulfide** and other volatile sulfur compounds (VSCs) in a liquid matrix, such as a food extract or environmental water sample.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is an effective technique for extracting and concentrating volatile and semi-volatile compounds from a sample matrix.

- Materials:

- 20 mL headspace vials with screw caps and septa.
- SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).
- Sodium chloride (NaCl).
- Heater-stirrer or water bath.

- Procedure:

- Place 10 mL of the liquid sample into a 20 mL headspace vial.
- To enhance the extraction of VSCs, add NaCl to the sample to a final concentration of 20% (w/v).
- Seal the vial tightly with the cap and septum.
- Place the vial in a water bath or on a heater-stirrer set to a specific temperature (e.g., 35-50°C) and allow it to equilibrate for a set time (e.g., 15 minutes).
- Expose the SPME fiber to the headspace above the sample for a defined extraction time (e.g., 30 minutes) at the same temperature.
- After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

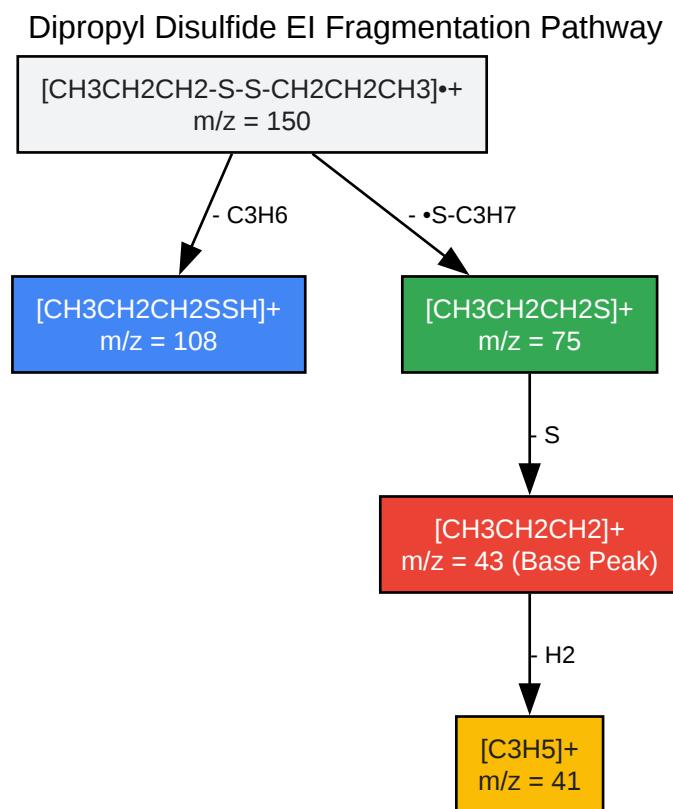
- Gas Chromatograph:
 - Injector: Splitless mode, 250°C.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 35°C, hold for 10 minutes.
 - Ramp 1: Increase to 100°C at 5°C/min.
 - Ramp 2: Increase to 210°C at 3°C/min, hold for 40 minutes.
 - Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
- Mass Spectrometer:
 - Ion Source: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Mass Range: Scan from m/z 35 to 350.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

3. Data Analysis

- Identify the peak corresponding to **dipropyl disulfide** based on its retention time.
- Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a database (e.g., NIST/EPA/NIH Mass Spectral Library).
- The comparison should show a good match for the m/z values and relative abundances of the molecular ion and key fragment ions as listed in the table above.

Visualization

Below is a diagram illustrating the key fragmentation pathways of **dipropyl disulfide** under electron ionization.



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Caption: Key fragmentation pathways of **dipropyl disulfide** in EI-MS.

This diagram illustrates the formation of major fragment ions from the molecular ion of **dipropyl disulfide**. The molecular ion (m/z 150) can lose a propene molecule to form the ion at m/z 108 or undergo cleavage of the disulfide bond to produce other fragments. The formation of the stable propyl cation (m/z 43) is a dominant pathway, resulting in the base peak of the spectrum.

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